2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde
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Description
“2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde” is an organic compound. It contains a benzene ring which is substituted with a bromine atom, an aldehyde group, and a 2-methoxyethoxymethoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve the bromination of a suitably protected 5-(2-methoxyethoxymethoxy)benzaldehyde . The protecting group would then be removed after the bromination step.Molecular Structure Analysis
The compound contains a benzene ring, making it aromatic. The bromine atom is a halogen, and the aldehyde group consists of a carbonyl group (C=O) and a hydrogen atom. The 2-methoxyethoxymethoxy group contains ether linkages and a methoxy group .Chemical Reactions Analysis
As an aromatic aldehyde, this compound could undergo a variety of reactions. The bromine atom might make the compound susceptible to nucleophilic aromatic substitution reactions. The aldehyde group could be involved in reactions such as nucleophilic addition or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a brominated aromatic aldehyde, it is likely to be a solid at room temperature .Mechanism of Action
The mechanism of action of this compound would depend on its use. As a brominated aldehyde, it might have potential uses in organic synthesis or medicinal chemistry.
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-(2-methoxyethoxymethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-4-5-15-8-16-10-2-3-11(12)9(6-10)7-13/h2-3,6-7H,4-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPXJQREWZTKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC(=C(C=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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